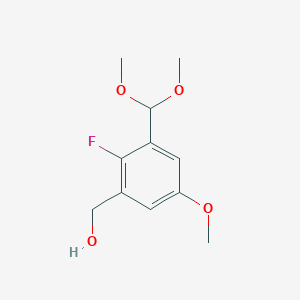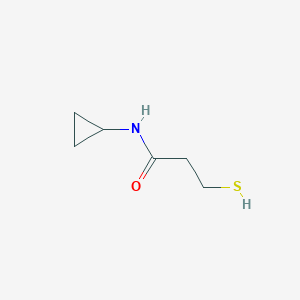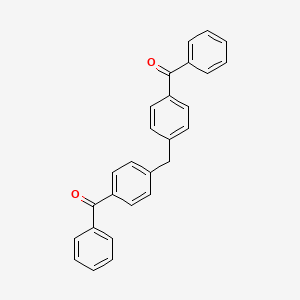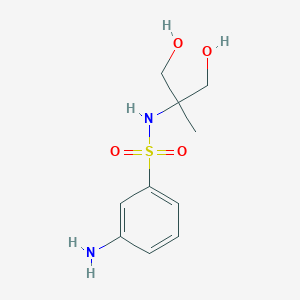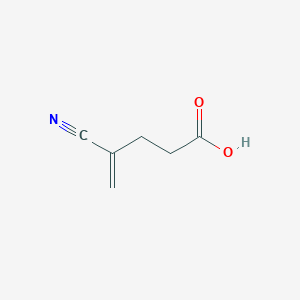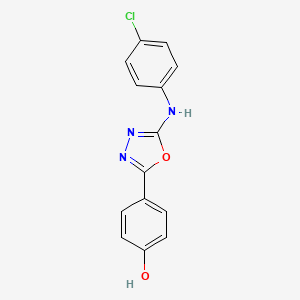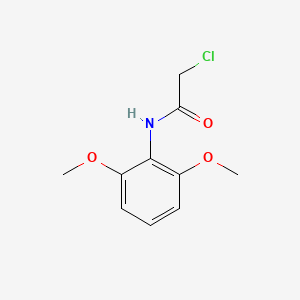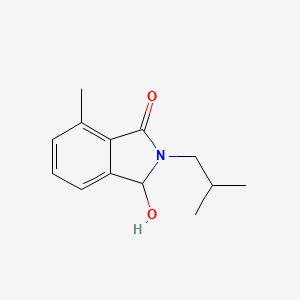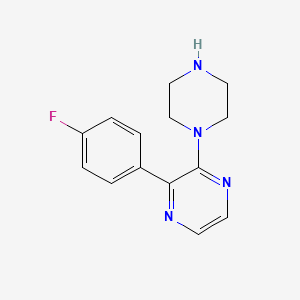![molecular formula C12H19F2NO2 B8356552 Ethyl (S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B8356552.png)
Ethyl (S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate is a synthetic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate typically involves a multi-step process. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Applications De Recherche Scientifique
Ethyl (3S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Halichlorine: A marine alkaloid with a similar spirocyclic structure, known for its biological activity.
Pinnaic Acid: Another marine alkaloid with a 6-azaspiro[4.5]decane skeleton, used in biochemical research.
Uniqueness
Ethyl (3S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate is unique due to its difluoroalkylated structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H19F2NO2 |
|---|---|
Poids moléculaire |
247.28 g/mol |
Nom IUPAC |
ethyl (3S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C12H19F2NO2/c1-2-17-10(16)9-7-11(8-15-9)3-5-12(13,14)6-4-11/h9,15H,2-8H2,1H3/t9-/m0/s1 |
Clé InChI |
AQVNNRMWSMEXIL-VIFPVBQESA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC2(CCC(CC2)(F)F)CN1 |
SMILES canonique |
CCOC(=O)C1CC2(CCC(CC2)(F)F)CN1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
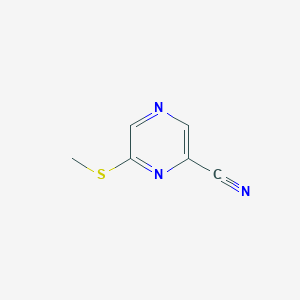
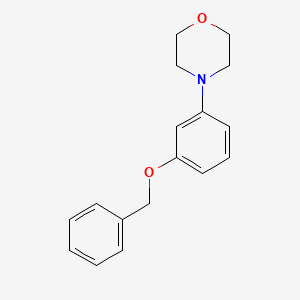
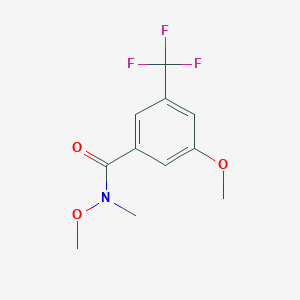
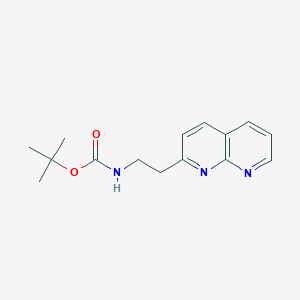
![[5-(1,1-dimethyl-allyl)-3H-imidazol-4-yl]-methanol](/img/structure/B8356511.png)
